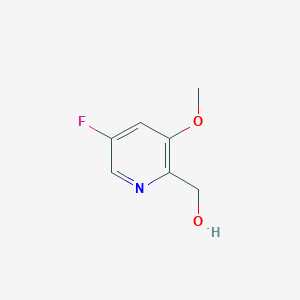

(5-Fluoro-3-methoxypyridin-2-yl)methanol

Description

Properties

IUPAC Name |

(5-fluoro-3-methoxypyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2/c1-11-7-2-5(8)3-9-6(7)4-10/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBXDJFWLMNGEBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401287182 | |

| Record name | 5-Fluoro-3-methoxy-2-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401287182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1616500-60-7 | |

| Record name | 5-Fluoro-3-methoxy-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1616500-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-3-methoxy-2-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401287182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary targets of (5-Fluoro-3-methoxypyridin-2-yl)methanol are currently unknown. This compound belongs to the class of fluoropyridines, which are known for their interesting and unusual physical, chemical, and biological properties. Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues.

Mode of Action

Fluoropyridines are known to interact with their targets through the strong electron-withdrawing substituent(s) in the aromatic ring. This interaction can lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

Fluoropyridines are known to have potential as imaging agents for various biological applications, suggesting that they may interact with multiple biochemical pathways.

Pharmacokinetics

The presence of a fluorine atom in pharmaceuticals is known to improve bioavailability.

Result of Action

Given the compound’s potential as an imaging agent, it may have effects at the cellular level that allow for enhanced imaging capabilities.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (5-Fluoro-3-methoxypyridin-2-yl)methanol. For instance, the presence of moisture could potentially affect the compound’s stability.

Biological Activity

(5-Fluoro-3-methoxypyridin-2-yl)methanol is a pyridine derivative that has garnered attention due to its potential biological activities. This compound is structurally characterized by the presence of a fluorine atom and a methoxy group on the pyridine ring, which may influence its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula for (5-Fluoro-3-methoxypyridin-2-yl)methanol is . The presence of the fluorine atom enhances the compound's lipophilicity and may improve its binding affinity to biological targets.

The biological activity of (5-Fluoro-3-methoxypyridin-2-yl)methanol is primarily attributed to its interaction with various biomolecular targets. The fluorine and methoxy groups can modulate the compound's electronic properties, potentially increasing its reactivity with enzymes and receptors.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could influence receptor activity, affecting cellular signaling pathways.

Biological Activity Overview

Research has indicated that (5-Fluoro-3-methoxypyridin-2-yl)methanol exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Anticancer Activity

Studies have shown that derivatives of pyridine compounds can inhibit cancer cell proliferation. For instance, compounds similar to (5-Fluoro-3-methoxypyridin-2-yl)methanol have demonstrated significant inhibition against L1210 mouse leukemia cells with IC50 values in the nanomolar range . This suggests potential for development as an anticancer agent.

Antimicrobial Activity

Research indicates that pyridine derivatives possess antimicrobial properties. While specific data on (5-Fluoro-3-methoxypyridin-2-yl)methanol is limited, related compounds have shown effectiveness against various bacterial strains .

Case Studies

- Inhibition of Cancer Cell Growth : A study investigated the growth inhibitory effects of pyridine derivatives on L1210 mouse leukemia cells. The results indicated that these compounds exhibited potent inhibition with mechanisms involving intracellular release of active metabolites .

- Antimicrobial Testing : Another study assessed the antimicrobial activity of similar pyridine derivatives against several strains. The findings suggested broad-spectrum activity, indicating potential therapeutic applications in treating infections .

Comparative Analysis with Similar Compounds

To understand the unique properties of (5-Fluoro-3-methoxypyridin-2-yl)methanol, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (5-Fluoro-6-methoxypyridin-3-yl)methanol | Fluorine at position 5 | Moderate anticancer activity |

| (5-Fluoro-2-methoxypyridin-4-yl)methanol | Methoxy at position 4 | Antimicrobial and anticancer effects |

| (5-Fluoro-pyridine) | No methoxy group | Limited biological activity |

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Mechanistic Studies : Detailed investigations into the specific molecular targets and pathways affected by (5-Fluoro-3-methoxypyridin-2-yl)methanol.

- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.

- Drug Development : Exploring its potential as a lead compound for new therapeutic agents targeting cancer and infectious diseases.

Comparison with Similar Compounds

Table 1: Structural and Physical Property Comparison

*Positional isomer of the target compound.

Key Observations

Substituent Effects on Molecular Weight :

- Halogen substitution (F, Cl, Br) significantly impacts molecular weight. Bromine analogs (e.g., 5-Bromo derivative) exhibit the highest molecular weight (218.05 g/mol ) due to bromine’s larger atomic mass .

- Chlorine substitution increases molecular weight compared to fluorine analogs (e.g., 173.60 vs. 157.15 g/mol for 5-Cl vs. 5-F derivatives) .

Positional Isomerism: The positional isomer (5-Fluoro-2-methoxypyridin-3-yl)methanol shares the same molecular formula as the target compound but differs in methoxy group placement (2-OCH3 vs. 3-OCH3). This alters physical properties, such as boiling point (236.2°C) and density (1.26 g/cm³) .

Methoxy groups at position 3 (target compound) may sterically hinder reactions at adjacent positions compared to position 2 isomers .

Cost Variability: Chlorinated derivatives (e.g., 5-Chloro-2-methoxypyridin-3-yl)methanol) are commercially available at $340/g, while methyl-substituted analogs (e.g., 2-Chloro-5-methylpyridin-3-yl)methanol) cost $400/g, reflecting differences in synthesis complexity .

Preparation Methods

Reduction of Esters or Aldehydes

A common approach involves reducing pyridine-2-carboxylate esters or aldehydes to the corresponding alcohol. For example:

- DIBAL-H Reduction : In the synthesis of (5-methoxypyridin-2-yl)methanol, methyl 5-methoxypyridine-2-carboxylate was reduced using diisobutylaluminum hydride (DIBAL-H) in toluene at low temperatures, yielding the alcohol in high purity.

- NaBH₄ Reduction : Direct reduction of 5-methoxypicolinaldehyde with sodium borohydride (NaBH₄) in methanol provided the target alcohol.

Adaptation for Target Compound :

If 5-fluoro-3-methoxypyridine-2-carbaldehyde or its ester derivative is accessible, similar reductions could yield the desired methanol product. For instance:

**Example Protocol**:

1. Dissolve 5-fluoro-3-methoxypyridine-2-carbaldehyde (1.0 eq) in methanol.

2. Add NaBH₄ (2.0 eq) portionwise at 0°C.

3. Stir at room temperature for 2 hours, then quench with saturated NH₄Cl.

4. Extract with ethyl acetate, dry (MgSO₄), and concentrate to obtain the product.

Fluorination Strategies

Introducing fluorine at the 5-position of the pyridine ring may involve:

- Halogen Exchange : Replacing a chloro or nitro group with fluorine using KF or HF-pyridine.

- Electrophilic Fluorination : Employing reagents like Selectfluor® on a pre-functionalized pyridine intermediate.

Example from Literature :

In the synthesis of 3-fluoropyridine-2-methanol, sodium nitrite and hydrogen fluoride-pyridine were used to convert an amino group to fluorine via a diazonium intermediate.

Catalytic Hydrogenation

Palladium-catalyzed hydrogenation can reduce nitro or cyano groups to amines or alcohols, respectively. For example:

- Hydrogenation of Nitriles : A palladium-carbon catalyst under hydrogen pressure (0.6 MPa) reduced nitriles to alcohols in yields up to 97%.

Relevance to Target Compound :

If a nitrile precursor (e.g., 5-fluoro-3-methoxypyridine-2-carbonitrile) is available, hydrogenation could directly yield the methanol derivative.

Oxidation-Reduction Sequences

MnO₂ oxidation of alcohols to aldehydes, followed by controlled reduction, offers a pathway to purify intermediates. For instance:

- MnO₂ oxidized (5-methoxypyridin-2-yl)methanol to the corresponding aldehyde, which was subsequently reduced back to the alcohol for structural confirmation.

Comparative Analysis of Methods

Spectral Data and Validation

Critical for confirming structure:

- ¹H NMR : Expected signals for the methanol group (δ 4.6–5.0 ppm, multiplet) and aromatic protons (δ 7.0–9.0 ppm).

- Purity : Column chromatography (silica gel, ethyl acetate/hexane) typically achieves >95% purity.

Industrial Scalability

Methods using cost-effective reagents (e.g., NaBH₄) and mild conditions (e.g., hydrogenation at 45°C) are preferred for large-scale production. The use of toxic HF-pyridine in fluorination necessitates stringent safety protocols.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5-Fluoro-3-methoxypyridin-2-yl)methanol?

- Methodology :

- Step 1 : Start with a halogenated pyridine precursor (e.g., 3-methoxy-5-fluoropyridin-2-yl chloride). Fluorination can be achieved using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) under reflux conditions .

- Step 2 : Reduce the carbonyl group (if present) or hydroxylate using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.

Q. How can researchers validate the structural identity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine-induced deshielding at C-5 and methoxy resonance at δ ~3.8 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₇H₈FNO₂, expected m/z 170.06) .

- X-ray Crystallography : For unambiguous confirmation, employ SHELXL for refinement of single-crystal data .

Advanced Research Questions

Q. How do electronic effects of the fluoro and methoxy substituents influence reactivity in cross-coupling reactions?

- Mechanistic Insights :

- The fluoro group at C-5 acts as a strong electron-withdrawing group (EWG), directing electrophilic substitution to the para position (C-4) and enhancing oxidative stability .

- The methoxy group at C-3 is electron-donating, increasing electron density at adjacent positions (C-2 and C-4), which facilitates nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura couplings .

Q. What strategies address contradictions in spectroscopic data between synthetic batches?

- Troubleshooting :

- Batch Variability : Trace moisture during LiAlH₄ reduction may lead to side products (e.g., over-reduction). Use rigorous drying protocols for solvents and reagents .

- Impurity Profiling : Employ GC-MS or LC-MS to identify by-products (e.g., residual DMSO or THF adducts). Cross-validate with 2D NMR (COSY, HSQC) .

Q. How can researchers leverage this compound in drug discovery pipelines?

- Biological Applications :

- Fragment-Based Design : Use as a building block for fluorinated pharmacophores targeting kinase inhibitors (e.g., mimicking pyridine motifs in EGFR inhibitors) .

- Metabolic Stability : Fluorine enhances metabolic resistance by blocking cytochrome P450 oxidation sites, as seen in related fluoropyridine derivatives .

- Experimental Design : Screen for bioactivity using SPR (surface plasmon resonance) or enzymatic assays, referencing fluorinated analogs in PubChem .

Methodological Best Practices

Q. What are the stability considerations for long-term storage?

- Storage Conditions :

- Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation.

- Avoid aqueous solutions; methanol is hygroscopic and may hydrolyze the methoxy group over time .

Q. How to optimize reaction yields in multistep syntheses?

- Process Optimization :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.